methyl 3-acetyl-1H-pyrrole-2-carboxylate
Description
Methyl 3-acetyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by an acetyl group at the 3-position and a methyl ester at the 2-position of the pyrrole ring. Pyrrole derivatives are pivotal in medicinal chemistry, materials science, and organic synthesis due to their heterocyclic aromaticity and functional versatility. This compound serves as a precursor for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its structure is confirmed via spectroscopic methods (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, FTIR) and crystallographic tools like SHELX .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 3-acetyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-4-9-7(6)8(11)12-2/h3-4,9H,1-2H3 |
InChI Key |
SMIRQTBGKLXLIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 3-acetylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Methyl 3-acetyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-acetyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Comparison
Methyl 3-acetyl-1H-pyrrole-2-carboxylate shares structural similarities with other pyrrole-2-carboxylate esters, differing primarily in substituents:
Key Observations :
- The acetyl group at C3 in the target compound enhances electron-withdrawing effects, making the pyrrole ring more reactive toward electrophilic substitution compared to chloro or amino substituents .
- Ethyl esters (e.g., Ethyl 4-acetyl-1H-pyrrole-2-carboxylate ) exhibit higher lipophilicity than methyl esters, influencing solubility in organic solvents.
Physical and Chemical Properties
Key Observations :
- Chlorinated derivatives (e.g., Methyl 3-chloro-1H-pyrrole-2-carboxylate) exhibit higher boiling points due to increased molecular weight and halogen interactions .
- Amino-substituted derivatives (e.g., Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate) show improved water solubility compared to acetylated or halogenated analogues .
Reactivity Trends :
- Acetyl and formyl groups facilitate condensation reactions (e.g., Knoevenagel, Paal-Knorr) to form extended heterocycles .
- Chlorinated derivatives are less reactive toward electrophiles but serve as intermediates in cross-coupling reactions .
Biological Activity
Methyl 3-acetyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-tubercular, and other physiological activities, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring with an acetyl group at the 3-position and a carboxylate ester at the 2-position. This unique structure contributes to its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. The following table summarizes key findings from various studies on the antimicrobial efficacy of related pyrrole compounds:
| Compound | Target Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | 32 μg/mL |
| This compound | Escherichia coli | 12 | 64 μg/mL |
| Pyrrole derivatives (general) | Various bacterial pathogens | Varies | Varies |
These findings indicate that this compound and its derivatives possess promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anti-Tubercular Activity
Pyrrole derivatives have also been evaluated for their anti-tubercular activity. A study focusing on structure-activity relationships (SAR) found that certain pyrrole compounds showed potent activity against drug-resistant strains of Mycobacterium tuberculosis. For instance, modifications to the pyrrole ring and the introduction of electron-withdrawing groups significantly enhanced their efficacy. The following table outlines some results:
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| This compound | Anti-tubercular | <0.016 |
| Other pyrrole derivatives | Anti-tubercular | Varies |
The results suggest that this compound could serve as a lead compound for developing new anti-tubercular agents.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death. Studies have indicated that pyrrole compounds can modulate key metabolic pathways in bacteria, making them effective against resistant strains.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated a series of methyl pyrrole derivatives against common pathogens. This compound demonstrated superior activity compared to traditional antibiotics in specific cases.
- Case Study on Tuberculosis Treatment : In vitro testing showed that this compound effectively reduced the viability of M. tuberculosis strains resistant to first-line treatments, suggesting its utility in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
